5-Chloro-2-(pivaloylamino)phenylboronic acid
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Overview
Description
5-Chloro-2-(pivaloylamino)phenylboronic acid is a chemical compound with the CAS Number: 185950-64-5. It has a molecular weight of 255.51 . This compound is used in various scientific research applications due to its complex molecular structure.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.51 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
5-Chloro-2-(pivaloylamino)phenylboronic acid and its derivatives have been investigated for their potential as intermediates in pharmaceutical synthesis. For example, studies have explored the synthesis of diazino-fused tricyclic systems via Suzuki cross-coupling reactions involving this compound, resulting in the creation of pivaloylaminophenyl diazines and other derivatives. These compounds were further transformed into diazino-fused indole and cinnoline derivatives, indicating their versatility as intermediates in complex organic syntheses (P. Tapolcsányi et al., 2002).
Advanced Bio-Applications and Diagnostic Tools
This compound derivatives are known for their ability to form reversible complexes with polyols, making them useful in various bio-applications. This unique chemistry allows them to be used in diagnostic and therapeutic applications. For instance, phenylboronic acid-decorated polymeric nanomaterials have been developed for drug delivery systems and biosensors, with a focus on interactions with glucose and sialic acid (Tianyu Lan & Qianqian Guo, 2019). Additionally, research has delved into the development of carbohydrate-binding boronic acids that can complex model glycopyranosides under physiologically relevant conditions. Such boronic acids could be useful in the design of oligomeric receptors and sensors for the selective recognition of cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Synthesis of Novel Ring Systems
The compound's derivatives have also been pivotal in the creation of novel ring systems. For instance, Suzuki coupling of derivatives has yielded novel pyrimidoisoquinoline ring systems, highlighting the compound's potential in creating diverse and complex molecular structures, which could be of significant importance in pharmaceutical and chemical engineering (S. Goswami & Avijit K. Adak, 2003).
Glucose-Sensitive Materials
There's significant interest in the synthesis of glucose-sensitive materials due to their potential applications in drug delivery, especially for insulin delivery. Phenylboronic acid-based materials, such as those involving this compound, have been widely studied and used in constructing glucose-responsive systems. Recent advances in this field include the synthesis of phenylboronic acid-based glucose-responsive materials in forms of nanogels, micelles, vesicles, and mesoporous silica nanoparticles (Rujiang Ma & Linqi Shi, 2014).
Safety and Hazards
Properties
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJZMJDKJWGNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458046 |
Source
|
Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185950-64-5 |
Source
|
Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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